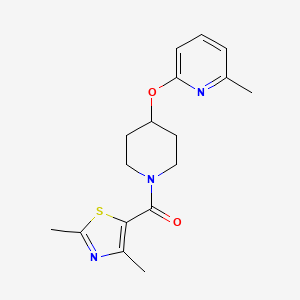
(2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
生物活性
The compound (2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is part of a class of thiazole-pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the context of cancer treatment and cell proliferation inhibition. This article reviews the biological activity associated with this compound, drawing from diverse research findings and case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure indicates the presence of a thiazole ring, a piperidine moiety, and a pyridine derivative, which are critical for its biological activity.
Research indicates that compounds in this class may exert their effects primarily through the inhibition of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to reduced cell proliferation, making these compounds potentially useful in treating various proliferative diseases, including cancers .
Inhibition of Cell Proliferation
Studies have shown that derivatives similar to the target compound effectively inhibit cell proliferation in various cancer cell lines. For instance:
- Case Study 1: A derivative demonstrated significant inhibition of CDK4 and CDK6 activity in human cancer cell lines, leading to a decrease in cell viability by approximately 70% at concentrations around 1 µM .
- Case Study 2: Another study highlighted that compounds with similar thiazole-pyrimidine structures inhibited tumor growth in xenograft models, showcasing their potential as therapeutic agents against solid tumors .
Selectivity and Potency
The selectivity profile of these compounds is notable. They exhibit high potency against specific kinases while showing minimal activity against unrelated kinases, which is crucial for reducing side effects in therapeutic applications. For example:
| Compound | Target Kinase | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | CDK4 | 0.5 | High |
| Compound B | CDK6 | 0.7 | High |
| Compound C | Other Kinases | >10 | Low |
This table illustrates the potency and selectivity of various derivatives related to the target compound.
Pharmacokinetics
The pharmacokinetic properties of these compounds are also under investigation. Early studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for their development as pharmaceuticals. For instance:
- Absorption: Compounds have shown good oral bioavailability.
- Metabolism: Initial studies indicate metabolic stability with minimal liver enzyme interactions.
- Excretion: Predominantly renal clearance has been observed .
Safety and Toxicology
Preliminary toxicological assessments indicate that these compounds have acceptable safety profiles at therapeutic doses. However, comprehensive long-term studies are necessary to fully understand their safety in clinical settings.
科学研究应用
This compound belongs to a class of thiazole-pyrimidine derivatives known for their biological activities, particularly in the treatment of proliferative diseases such as cancer. Research indicates that these compounds can inhibit key protein kinases involved in cell cycle regulation.
Inhibition of Cell Proliferation
The primary application of this compound is its ability to inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs). Specifically, it has been shown to inhibit CDK4 and CDK6, which are crucial for the transition from the G1 phase to the S phase of the cell cycle. This mechanism is particularly relevant in cancer therapy, where uncontrolled cell proliferation is a hallmark of tumor growth .
Anticancer Properties
Studies have demonstrated that (2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone exhibits significant anticancer properties. For instance, in vitro assays using human leukemia cell lines have shown that this compound induces apoptosis and inhibits cancer cell growth at micromolar concentrations. The apoptosis was confirmed through flow cytometry and caspase activity assays .
Case Studies
Several studies have documented the efficacy of this compound in various contexts:
属性
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-11-5-4-6-15(18-11)22-14-7-9-20(10-8-14)17(21)16-12(2)19-13(3)23-16/h4-6,14H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBVRIIJRIACAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













